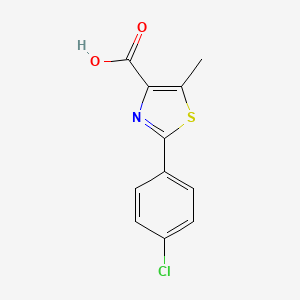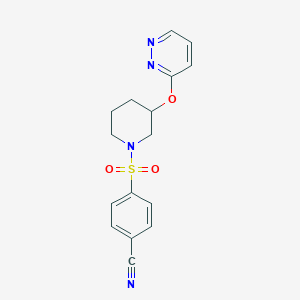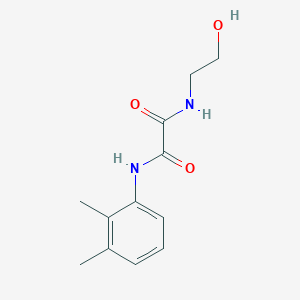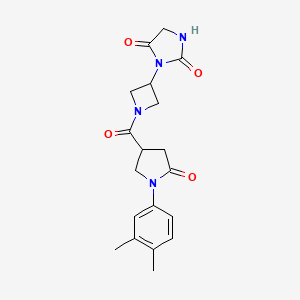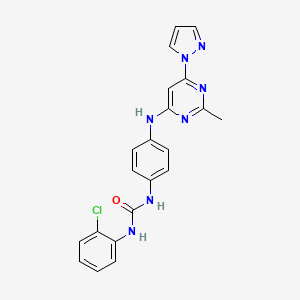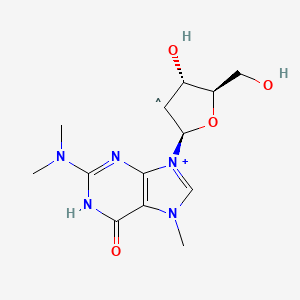
N(2),N(2),7-trimethylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 136259130 is an organic compound belonging to the class of heterocyclic compounds. It is a 5-membered ring structure comprised of one nitrogen and four carbon atoms. It is also known as a 1-azabicyclo[2.2.2]octane compound. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry. In particular, its ability to interact with certain proteins and enzymes has made it a promising target for drug development.
Wissenschaftliche Forschungsanwendungen
Methodological Challenges in Developmental Research : (Hamaker, Mulder, & van IJzendoorn, 2020) discuss the challenges in developmental research, emphasizing the importance of aligning research goals with appropriate research designs. This paper could provide insights into methodological considerations that might be relevant when studying the applications of CID 136259130 in developmental contexts.
Scientific Software Frameworks : (Appelbe, Moresi, Quenette, & Simter, 2007) highlight the difficulties in developing scientific software and the emergence of scientific software frameworks. This information could be useful in understanding the computational tools and frameworks that might support research involving CID 136259130.
Chemically Induced Dimerization (CID) in Biological Research : (Voss, Klewer, & Wu, 2015) discuss the use of chemically induced dimerization as a tool to study various biological processes. While this paper focuses on a different aspect of CID, it underscores the potential of chemical tools in scientific research, which might be indirectly related to the research applications of CID 136259130.
Machine Learning in IoT Security : (Verma & Ranga, 2019) explore the use of machine learning for securing Internet of Things (IoT) applications. The insights from this paper could be relevant if CID 136259130 has applications in IoT or cybersecurity contexts.
Data Sharing Practices in Scientific Research : (Tenopir et al., 2011) provide an overview of data sharing practices among scientists, which could be beneficial in understanding the collaborative and data management aspects of research involving CID 136259130.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for CID 136259130 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine, followed by the reaction with 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2,4-dioxothiazolidin-5-ylidene)acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine using sodium borohydride in ethanol.", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminopyrimidine.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain a pH of 7-8.", "Step 4: Addition of 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to the reaction mixture and stirring for several hours at room temperature.", "Step 5: Isolation of the final product by filtration and washing with water." ] } | |
CAS-Nummer |
40027-70-1 |
Molekularformel |
C13H20N5O5+ |
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,4H2,1-3H3/p+1/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
IYYIBFCJILKPCO-WOUKDFQISA-O |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3[CH]C(C(O3)CO)O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



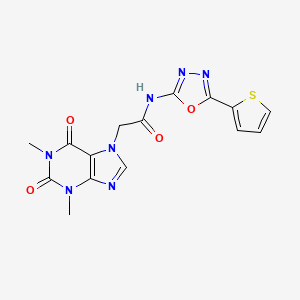
![N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816244.png)
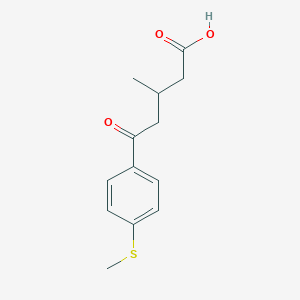
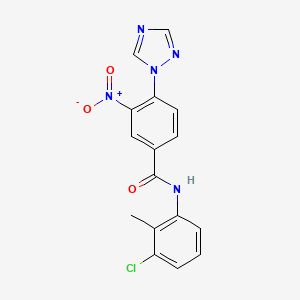

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2816253.png)

